molecular formula C9H7N5 B1523328 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile CAS No. 1247706-98-4

4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile

Cat. No.: B1523328
CAS No.: 1247706-98-4
M. Wt: 185.19 g/mol
InChI Key: JLOCRINRDGYYDB-UHFFFAOYSA-N
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Description

4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound that features a triazole ring attached to a benzonitrile moiety.

Biochemical Analysis

Biochemical Properties

4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved. For instance, it can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by affecting the expression of genes involved in cell survival and proliferation . Additionally, it can alter metabolic fluxes within the cell, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound may inhibit a kinase enzyme, thereby blocking a signaling pathway that promotes cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, toxic or adverse effects may be observed, including damage to normal cells or disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic fluxes, leading to changes in the levels of metabolites within the cell . For example, it may inhibit an enzyme involved in glycolysis, resulting in altered glucose metabolism and energy production . Additionally, this compound can interact with cofactors such as NADH or ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, as its accumulation in certain areas may enhance its efficacy or lead to localized toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors to influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile typically involves the formation of the triazole ring followed by its attachment to the benzonitrile group. One common method involves the cyclization of aminoguanidine with appropriate reagents to form the triazole ring, which is then reacted with a benzonitrile derivative under specific conditions . Microwave irradiation has been employed to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile is unique due to its specific combination of the triazole ring and benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying the structure-activity relationships of triazole-based compounds .

Properties

IUPAC Name

4-(5-amino-1,2,4-triazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-5-7-1-3-8(4-2-7)14-9(11)12-6-13-14/h1-4,6H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOCRINRDGYYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247706-98-4
Record name 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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